2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid

Description

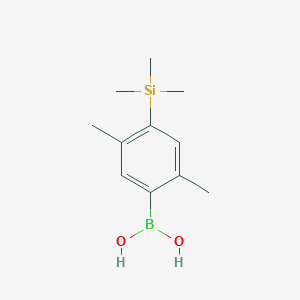

2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid is a boronic acid derivative characterized by a phenyl ring substituted with two methyl groups at the 2- and 5-positions and a trimethylsilyl (TMS) group at the 4-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl frameworks . This dual functionality makes it valuable in synthesizing complex ligands for metal-organic frameworks (MOFs) and photoredox catalysts, as demonstrated in the preparation of Ru-OTA dyads and AQ-Ru-OTA triads .

Properties

IUPAC Name |

(2,5-dimethyl-4-trimethylsilylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BO2Si/c1-8-7-11(15(3,4)5)9(2)6-10(8)12(13)14/h6-7,13-14H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUPLLKBFHTRGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C)[Si](C)(C)C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation of 2,5-dimethyl-4-(trimethylsilyl)phenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.

Bases: Such as potassium acetate or sodium carbonate.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

Organic Synthesis

1.1 Suzuki-Miyaura Coupling Reaction

One of the most prominent applications of 2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid is in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an organohalide under palladium catalysis to synthesize biaryl compounds. The presence of the trimethylsilyl group enhances the stability and solubility of the boronic acid, facilitating the reaction under mild conditions .

1.2 Synthesis of Functionalized Compounds

The compound has been utilized to synthesize various functionalized organic molecules. For instance, it has been employed in the preparation of aryl-substituted pyrroles through cross-coupling reactions, demonstrating good yields and selectivity . The ability to modify electronic properties through substitution makes it valuable for developing compounds with specific reactivity profiles.

Medicinal Chemistry

2.1 Anticancer Activity

Boronic acids, including this compound, have garnered attention for their potential anticancer properties. They can inhibit proteasome activity, which is crucial for cancer cell survival. The development of boronic acid derivatives as proteasome inhibitors has led to FDA-approved drugs like bortezomib for multiple myeloma treatment . Research indicates that modifications to the boronic acid structure can enhance selectivity and reduce toxicity .

2.2 Drug Delivery Systems

The compound's ability to form hydrogels under specific conditions allows it to be integrated into drug delivery systems. These hydrogels can encapsulate poorly soluble drugs and release them in a controlled manner upon stimulation, improving therapeutic efficacy while minimizing side effects . This application is particularly relevant for delivering chemotherapeutic agents.

Materials Science

3.1 Supramolecular Hydrogels

In materials science, this compound has been used to create supramolecular hydrogels that exhibit self-healing properties and responsiveness to environmental stimuli. These hydrogels are biocompatible and biodegradable, making them suitable for biomedical applications such as tissue engineering and regenerative medicine . Their ability to form stable networks while allowing for dynamic interactions enhances their functionality in various applications.

3.2 Photocatalytic Applications

Recent studies have explored the use of boronic acids in photocatalytic reactions. The compound has been incorporated into gel matrices that facilitate photocatalytic reductions of aryl halides under aerobic conditions, demonstrating potential for green chemistry applications . This approach highlights the versatility of boronic acids in developing sustainable synthetic methodologies.

Case Studies

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.

Comparison with Similar Compounds

Key Observations:

Steric Effects : The TMS group in this compound introduces steric hindrance, which can slow coupling kinetics compared to unsubstituted PBA. However, this bulkiness enables post-functionalization (e.g., iodination) for advanced ligand synthesis .

In contrast, chlorine or formyl substituents reduce electron density, favoring applications like enzyme inhibition or saccharide recognition .

Functional Group Versatility : The TMS group distinguishes this compound from analogs like 3,5-dimethyl-4-chlorophenylboronic acid. While chlorine permits halogen-bonding interactions, TMS allows for sequential modifications critical in multi-step syntheses .

Performance in Cross-Coupling Reactions

Table 2: Suzuki-Miyaura Coupling Efficiency (Representative Data)

Analysis:

- The TMS-substituted boronic acid achieves moderate-to-high yields (61–86%) in couplings with brominated aromatics, comparable to PBA (84%). However, its utility is contingent on post-coupling deprotection steps .

- Simpler derivatives like PBA exhibit faster kinetics under mild conditions due to minimal steric interference, making them preferable for high-throughput applications .

Biological Activity

2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid is a boronic acid derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound is notable for its potential applications in drug delivery systems, cancer therapy, and as a catalyst in various biochemical reactions. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

This compound features a boron atom bonded to a phenyl group with trimethylsilyl and methyl substituents. Its unique structure allows for specific interactions with biological molecules, enhancing its efficacy in various applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of boronic acids, including derivatives like this compound. These compounds function primarily as proteasome inhibitors, disrupting protein degradation pathways critical for cancer cell survival.

- Mechanism of Action : Boronic acids inhibit the proteasome by binding to the active site, preventing the degradation of pro-apoptotic factors and leading to cell cycle arrest. For instance, studies have shown that certain boronic acid derivatives can induce apoptosis in cancer cell lines by halting progression at the G2/M phase .

| Compound | IC50 (nM) | Cell Line | Mechanism |

|---|---|---|---|

| This compound | 8.21 | U266 | Proteasome inhibition |

| Bortezomib (standard) | 7.05 | U266 | Proteasome inhibition |

Antibacterial Activity

Boronic acids have also been investigated for their antibacterial properties, particularly against resistant strains. The ability of these compounds to inhibit β-lactamases makes them valuable in combating antibiotic resistance.

- Case Study : Research has demonstrated that boronic acids can effectively inhibit Ambler class B β-lactamases, enhancing the efficacy of β-lactam antibiotics against resistant bacteria .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| E. coli | 16 µg/mL | β-lactamase inhibition |

| S. aureus | 32 µg/mL | β-lactamase inhibition |

Drug Delivery Systems

The unique affinity of boronic acids for carbohydrates allows them to be utilized in targeted drug delivery systems. The interaction between boronic acids and glycoproteins on cell surfaces facilitates the uptake of therapeutic agents into cells.

Q & A

Basic: What are the standard synthetic routes for preparing 2,5-dimethyl-4-(trimethylsilyl)phenylboronic acid?

Methodological Answer:

The synthesis typically involves sequential functionalization of the phenyl ring. A common approach includes:

Silylation : Introducing the trimethylsilyl group via electrophilic substitution using trimethylsilyl chloride (TMSCl) under Friedel-Crafts conditions.

Methylation : Methyl groups are added at the 2- and 5-positions using methyl halides and a strong base (e.g., LDA or Grignard reagents).

Boronation : The boronic acid group is introduced via Miyaura-Suyzuki coupling using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) .

Key Characterization : Confirm regioselectivity via -NMR (methyl group integration) and -NMR for silyl group verification.

Advanced: How do steric and electronic effects of the trimethylsilyl and methyl substituents influence cross-coupling reactivity?

Methodological Answer:

- Steric Hindrance : The bulky trimethylsilyl group at the 4-position reduces coupling efficiency in Suzuki-Miyaura reactions by limiting access to the palladium catalyst. Compare reaction yields with less hindered analogs (e.g., 4-methoxyphenylboronic acid) .

- Electronic Effects : Methyl groups at the 2- and 5-positions donate electron density, stabilizing the boronate intermediate. This can be quantified via Hammett substituent constants (σ values) and correlated with reaction rates .

Experimental Design : Use kinetic studies (e.g., monitoring by HPLC) to compare coupling rates with structurally similar boronic acids.

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- -NMR: Identify methyl (δ ~2.3 ppm) and trimethylsilyl (δ ~0.2 ppm) protons.

- -NMR: Confirm boronic acid presence (δ ~30 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺.

- Purity Analysis : HPLC with UV detection (λ = 254 nm) and comparison to certified reference materials (CRMs) .

Advanced: How can reaction conditions be optimized for palladium-catalyzed couplings involving this boronic acid?

Methodological Answer:

Use response surface methodology (RSM) to systematically vary:

- Catalyst Loading (e.g., 1–5 mol% Pd).

- Base Equivalence (e.g., K₃PO₄, 1–3 equiv).

- Temperature (60–100°C).

Data Analysis : - Central composite design (CCD) models to identify interactions between variables.

- Example: A study on 4-bromophenol coupling showed optimal yields at 2.5 mol% Pd, 2.5 equiv K₃PO₄, and 80°C .

Troubleshooting : If yields plateau, consider ligand screening (e.g., SPhos vs. XPhos) to mitigate steric effects.

Advanced: How to resolve contradictions in reported catalytic efficiencies with different ligands?

Methodological Answer:

Contradictions often arise from ligand-specific steric/electronic profiles. For example:

- SPhos : Larger bite angle improves transmetalation but may hinder access to the boronic acid’s reactive site due to steric bulk.

- XPhos : Better for hindered substrates but requires higher temperatures.

Systematic Approach :

Conduct kinetic profiling under identical conditions.

Use X-ray crystallography or DFT calculations to compare ligand-substrate interactions.

Validate with control experiments using decarboxylated analogs to isolate steric effects .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions : Under inert atmosphere (Ar/N₂) at -20°C to prevent boronic acid dimerization.

- Solvent Choice : Dissolve in anhydrous THF or DMSO for long-term stability.

- Decomposition Signs : Turbidity or precipitate formation indicates hydrolysis; verify via -NMR for boroxine peaks (δ ~18 ppm) .

Advanced: How does this compound compare to fluorinated analogs in sensor applications?

Methodological Answer:

- Electronic Tuning : Fluorine’s electron-withdrawing effects enhance Lewis acidity, improving diol-binding in sensors. The trimethylsilyl group provides steric shielding, reducing non-specific binding.

- Experimental Comparison :

Advanced: What computational methods aid in predicting reactivity trends for this boronic acid?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate steric interactions in solvent environments (e.g., toluene vs. DMF).

- Case Study : A study on 4-(trimethylsilyl)phenylboronic acid showed that MD simulations accurately predicted reduced coupling yields compared to non-silylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.